![molecular formula C10H11NO3 B13622452 [1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Nitrophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₀H₁₁NO₃ It features a cyclopropyl group attached to a methanol moiety, with a nitrophenyl substituent on the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by nitration and reduction steps. One common method includes the reaction of 4-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for [1-(4-nitrophenyl)cyclopropyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
類似化合物との比較
[1-(4-Aminophenyl)cyclopropyl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-nitrophenyl)cyclopropyl]methanol imparts unique electronic properties, making it distinct in its reactivity and potential applications.
- The cyclopropyl ring provides a unique three-dimensional structure that can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of [1-(4-nitrophenyl)cyclopropyl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
InChIキー |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


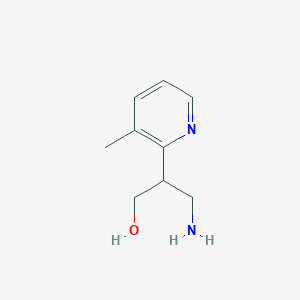
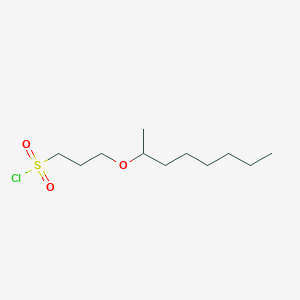
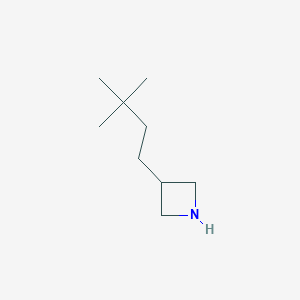
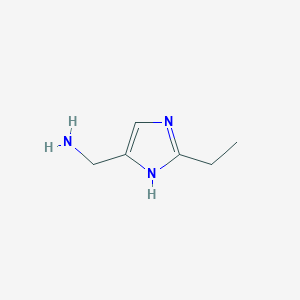

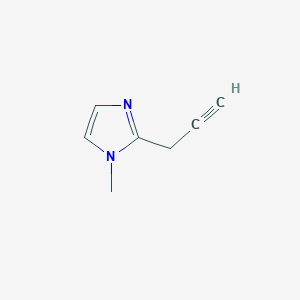
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

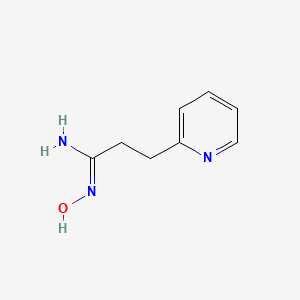
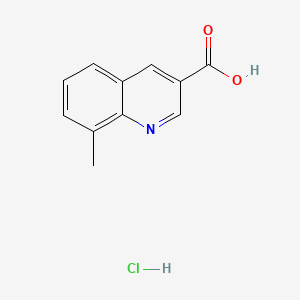
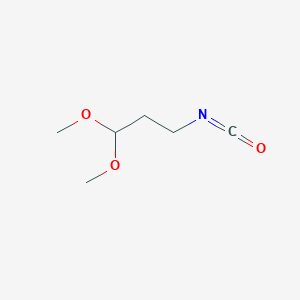
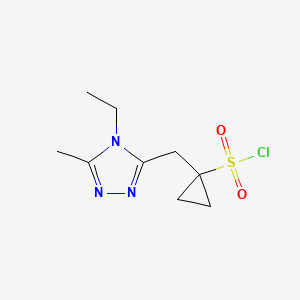
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

